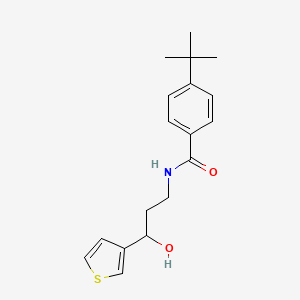

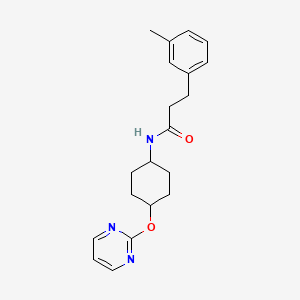

![molecular formula C21H26N2O4S B2413802 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide CAS No. 683761-54-8](/img/structure/B2413802.png)

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamides, which includes compounds like 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, can be achieved through the direct condensation of carboxylic acids and amines. This process can be facilitated by the use of a Lewis acidic ionic liquid immobilized on diatomite earth under ultrasonic irradiation .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide has been involved in various synthetic pathways leading to the creation of novel compounds with potential biological activities. For instance, the synthesis of novel acridine and bis-acridine sulfonamides demonstrated effective inhibitory activity against cytosolic carbonic anhydrase isoforms II and VII. These compounds were synthesized by reduction and coupling reactions involving sulfamoyl and benzamide moieties, indicating the versatility of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide in generating biologically active inhibitors (Ulus et al., 2013).

Biochemical Applications

In the realm of biochemical research, the compound's derivatives have been used as fluorescent probes for monitoring biochemical reactions. Specifically, Glibenclamide, a closely related compound, enhanced the intrinsic fluorescence intensity of erbium (Er) ions, demonstrating its utility in creating sensitive fluorimetric probes. This application highlights the potential of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide derivatives in biochemical and analytical methodologies (Faridbod et al., 2009).

Material Science

In material science, derivatives of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide have shown utility in the creation of novel materials. Organophosphorus compounds derived from arylidenecyclohexane-1-one, where the 4-methoxyphenylbenzamide structure plays a key role, demonstrated the formation of new heterocyclic compounds containing phosphorus moiety. These findings reveal the compound's contribution to the development of new materials with potential applications in various industries (Arsanious & Hennawy, 2016).

Pharmacological Research

The pharmacological effects of glibenclamide analogues, closely related to 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide, were studied for their hypoglycemic and hypolipidemic activities in rats. These studies provide insights into the structural modifications of the compound to enhance its biological activities, showcasing its importance in drug development processes (Ahmadi et al., 2014).

Propiedades

IUPAC Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O4S/c1-23(18-6-4-3-5-7-18)28(25,26)20-14-8-16(9-15-20)21(24)22-17-10-12-19(27-2)13-11-17/h8-15,18H,3-7H2,1-2H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRURLVQNUEYEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

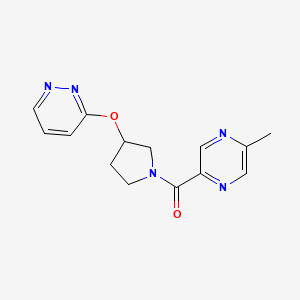

![N-[Cyano-(2-fluorophenyl)methyl]-4-(dimethylamino)pyridine-2-carboxamide](/img/structure/B2413720.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide](/img/structure/B2413722.png)

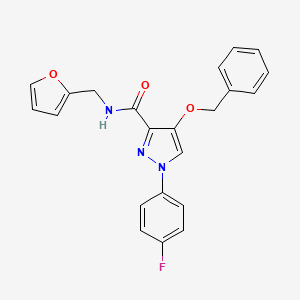

![1-(2,3-Dimethoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B2413724.png)

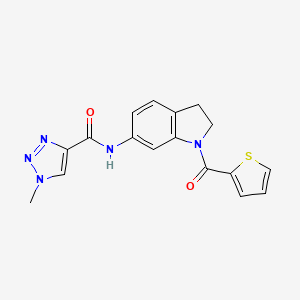

![1-Morpholino-2-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2413728.png)

![3-[(2,6-dichlorobenzyl)sulfanyl]-N-(4-fluorophenyl)-2-thiophenecarboxamide](/img/structure/B2413730.png)

![5-(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)-2-methyl-N-(2-methylbenzyl)benzenesulfonamide](/img/structure/B2413732.png)

![1-(4-Isopropylphenyl)-4-[3-(4-pyridyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2413734.png)

![Tert-butyl N-[(3R,4R)-4-(1H-pyrazol-4-yloxy)oxolan-3-yl]carbamate](/img/structure/B2413742.png)